molecular formula C24H34O5 B601719 6'-Exomethylene lovastatin CAS No. 121624-17-7

6'-Exomethylene lovastatin

カタログ番号: B601719
CAS番号: 121624-17-7
分子量: 402.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6’-Exomethylene lovastatin is a metabolite of lovastatin . Lovastatin is a lipid-lowering drug and a fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin, its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives .


Synthesis Analysis

Lovastatin, from which 6’-Exomethylene lovastatin is derived, is synthesized by the consecutive incorporation of nine acetate units in the main chain (a nonaketide), plus a diketide that is attached via a series of metabolic reactions . The biosynthesis of lovastatin in A. terreus, and the genes involved, has been discussed and analyzed .


Molecular Structure Analysis

The molecular formula of 6’-Exomethylene lovastatin is C24H34O5 . The InChI Key is QKXMZPROUTYHTH-CQFFKVDRSA-N . The IUPAC Name is (1S,3R,8R,8aR)-8- {2- [ (2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3-methyl-7-methylidene-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate .


Chemical Reactions Analysis

Lovastatin is metabolized by the microsomal hepatic enzyme system (Cytochrome P-450 isoform 3A4) to yield three major metabolites: 6’-β-hydroxylovastatin, β-hydroxyacid lovastatin, and 6’-exomethylene lovastatin . The metabolites of lovastatin in human plasma are 6′β-hydroxy acid lovastatin, 6′-exomethylene lovastatin, and 3″-hydroxy lovastatin .


Physical and Chemical Properties Analysis

The molecular weight of 6’-Exomethylene lovastatin is 402.52 . The water solubility is 0.0105 mg/mL . The logP is 3.95 (ALOGPS) and 3.55 (Chemaxon) . The pKa (Strongest Acidic) is 14.91 .

科学的研究の応用

  • Metabolism by Cytochrome P450 Enzymes : Lovastatin metabolism, specifically at the 6'-position resulting in 6'-Exomethylene lovastatin, is primarily catalyzed by cytochrome P450-dependent monooxygenases in both rat and human liver microsomes (Wang et al., 1991).

  • Species-Dependent Metabolism Profiles : The metabolism of lovastatin, including the formation of this compound, shows distinct species-dependent profiles in mice, rats, dogs, and humans, suggesting that the pathways and efficiency of lovastatin metabolism can vary significantly among different organisms (Halpin et al., 1993).

  • Pharmacological Applications : Lovastatin and its metabolites, including this compound, have been explored for potential applications beyond cholesterol reduction, such as neuroprotective effects in models of neurodegenerative diseases and synergistic antitumor activity in combination with other drugs (Folkers et al., 1990); (Feleszko et al., 1998).

  • In Vitro and In Vivo Biotransformation Studies : Extensive studies have been conducted on the biotransformation of lovastatin in vitro and in vivo, elucidating the pathways and metabolites involved, including the formation of this compound (Vyas et al., 1990).

  • Biosynthesis and Bioengineering : Research has delved into the biosynthetic pathways of lovastatin and its analogs, including the role of specific enzymes like LovD, which has broad substrate specificity and is involved in the biosynthesis of compounds like this compound (Xie et al., 2006).

作用機序

Lovastatin, the parent compound of 6’-Exomethylene lovastatin, is an HMG-CoA reductase inhibitor used to lower LDL cholesterol and reduce the risk of cardiovascular disease . Statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase .

Safety and Hazards

Lovastatin may cause an allergic skin reaction . It is also suspected of causing cancer and damaging the unborn child . Lovastatin is stable under various handling conditions and with insignificant inter-conversion between lovastatin and lovastatin hydroxy acid .

将来の方向性

The generation of key drug metabolites for the purpose of their complete structural characterization, toxicity testing, as well as to serve as standards for quantitative studies, is a critical step in the pharmaceutical discovery and development cycle . The electrochemical approach has been found to give higher yields than the enzymatic oxidations for the generation of most of the observed oxidative metabolites . This could be a potential future direction for the generation of 6’-Exomethylene lovastatin.

特性

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFUDDFNKHOQEC-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121624-17-7
Record name 6'-Exomethylene lovastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-EXOMETHYLENE LOVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。